Methyl 3-amino-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
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Description
“Methyl 3-amino-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate” is an organic compound with the molecular formula C14H20BNO4 . It’s used for research purposes .
Physical and Chemical Properties Analysis
This compound is stored in an inert atmosphere at 2-8°C . Other physical and chemical properties like boiling point, melting point, etc., are not mentioned in the available sources.Mechanism of Action
Target of Action
This compound is a boronic acid ester intermediate with a benzene ring , which suggests that it may interact with various biological targets depending on the specific context of its use.
Mode of Action
Boronic acid esters are known to participate in various chemical reactions, including carbon-carbon bond-forming reactions such as the suzuki-miyaura cross-coupling reaction . In these reactions, the boronic acid ester acts as a source of boron, which can form a covalent bond with a carbon atom in another molecule.
Biochemical Pathways
Given its chemical structure, it’s plausible that it could be involved in various organic synthesis reactions, serving as a reagent or catalyst .
Pharmacokinetics
Its physical properties such as its predicted density of 108±01 g/cm3 and boiling point of 355.6±25.0 °C suggest that it may have specific pharmacokinetic characteristics.
Result of Action
As a boronic acid ester, it may participate in various chemical reactions, leading to the formation of new compounds . The specific effects would depend on the context of its use and the nature of the other reactants involved.
Action Environment
Environmental factors such as temperature, pH, and the presence of other chemicals could potentially influence the action, efficacy, and stability of this compound. For instance, its stability might be affected by exposure to oxygen, heat, or strong oxidizing agents .
Properties
IUPAC Name |
methyl 3-amino-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BNO4/c1-13(2)14(3,4)20-15(19-13)10-7-6-9(8-11(10)16)12(17)18-5/h6-8H,16H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVIBCBYHFMOOBF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)C(=O)OC)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20BNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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